REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.Br[CH2:11][C:12]([C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=1)=[CH:13][C:14](OCC)=[O:15]>C(O)C>[F:25][C:22]1[CH:21]=[CH:20][C:19]([C:12]2[CH2:11][N:9]([C:6]3[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=3)[C:14](=[O:15])[CH:13]=2)=[CH:24][CH:23]=1
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Name
|
|
Quantity
|
1793 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)N
|
Name
|
ethyl 4-bromo-3-(4-fluorophenyl)-2-butenoate
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Quantity
|
1393 g
|
Type
|
reactant
|
Smiles
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BrCC(=CC(=O)OCC)C1=CC=C(C=C1)F
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Name
|
|
Quantity
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6 L
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Type
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solvent
|
Smiles
|
C(C)O
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Type
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CUSTOM
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Details
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the mixture is stirred for 24 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The precipitate which forms is collected by filtration
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Type
|
WASH
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Details
|
washed with ethanol
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Type
|
CUSTOM
|
Details
|
dried under vacuum for 24 hr at 60° C.
|
Duration
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24 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=CC(N(C1)C1=CC=C(C=C1)OC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |